N-(2-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide
Description
N-(2-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide featuring a 2-fluorophenyl substituent and a 4-nitrobenzamido group at the 3-position of the benzofuran core.
Properties
IUPAC Name |
N-(2-fluorophenyl)-3-[(4-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FN3O5/c23-16-6-2-3-7-17(16)24-22(28)20-19(15-5-1-4-8-18(15)31-20)25-21(27)13-9-11-14(12-10-13)26(29)30/h1-12H,(H,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLNKELAWZXRTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=CC=C3F)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide (CAS Number: 887876-52-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and various biological activities, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 419.4 g/mol. The compound features a benzofuran core, which is known for its diverse biological activities, including antimicrobial and anticancer effects.
Synthesis
The synthesis of this compound typically involves the coupling of 2-fluoroaniline with a benzofuran derivative, followed by the introduction of the nitrobenzamide group. Various synthetic routes have been explored to optimize yield and purity, resulting in compounds with different substituents that can affect their biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzofuran derivatives. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains:
- Minimum Inhibitory Concentrations (MICs) : Compounds derived from the benzofuran scaffold have demonstrated MIC values as low as 0.78 μg/mL against Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The presence of electron-withdrawing groups, such as the nitro group in this compound, enhances antibacterial potency by increasing lipophilicity and facilitating membrane penetration .
Anticancer Activity
Benzofuran derivatives are also being investigated for their anticancer properties. Some findings indicate:
- Cell Line Testing : Compounds with similar structures have been tested against various cancer cell lines, showing promising cytotoxic effects. For example, certain benzofuran derivatives exhibited IC50 values in the low micromolar range against breast cancer cells .
- Apoptosis Induction : Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways, although specific data for this compound is still limited.
Case Studies
- Antimicrobial Efficacy : A study evaluated several benzofuran derivatives for their antibacterial activity against E. coli and P. aeruginosa. The results indicated that modifications at the C-3 position significantly influenced antibacterial efficacy, with some compounds achieving MICs comparable to standard antibiotics .
- Anticancer Screening : In a comparative analysis of various benzofuran derivatives, compounds structurally related to this compound were shown to inhibit tumor growth in vitro by disrupting cell cycle progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituent variations on the benzofuran core and the phenyl rings. Below is a comparative analysis of key analogs:
Key Observations :
- Halogen Effects : Fluorine (in the target compound) and chlorine () modulate lipophilicity and bioavailability. The trifluoromethyl group in significantly increases hydrophobicity, favoring blood-brain barrier penetration .
- Synthetic Complexity : The nitro group in the target compound may complicate synthesis compared to ’s chloropropanamido derivative, which uses simpler alkylation steps .
Pharmacological and Physicochemical Properties
- Solubility : The nitro group in the target compound likely reduces aqueous solubility compared to ’s trifluoromethyl analog, which balances hydrophobicity and polarity .
- Stability : The nitro group may confer oxidative instability under physiological conditions, whereas ’s chloropropanamido derivative exhibits greater hydrolytic stability due to its aliphatic chain .
- Bioactivity : While direct data are unavailable, analogs like N-(4-chlorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide () are hypothesized to target enzymes requiring aromatic stacking interactions, such as tyrosine kinases .
Preparation Methods
Cyclization of 2-Hydroxybenzaldehyde Derivatives
A common method involves reacting 2-hydroxybenzaldehyde with α-bromoacetophenone derivatives under basic conditions (e.g., K₂CO₃ in DMF). For example:
This method yields the benzofuran core with a carboxylic acid group at position 2, which is later converted to the carboxamide.
Transition-Metal-Catalyzed Couplings
Palladium-catalyzed couplings, such as the Sonogashira reaction, enable the formation of the benzofuran ring from alkynyl precursors. For instance:
This route offers superior regiocontrol but requires stringent anhydrous conditions.
Functionalization at Position 3: 4-Nitrobenzamido Group Introduction
The 4-nitrobenzamido group is introduced via amidation of a 3-amino-benzofuran intermediate or direct coupling using activated esters.
Stepwise Amidation
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Amination : Nitration of 3-position followed by reduction (e.g., H₂/Pd-C) yields 3-amino-1-benzofuran-2-carboxylic acid.
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Coupling : Reaction with 4-nitrobenzoyl chloride in the presence of Hünig’s base (DIPEA) and HATU achieves the amide bond:
Yields range from 65–78% depending on the stoichiometry of the coupling reagent.
Direct Coupling Using Mixed Anhydrides
Activation of 4-nitrobenzoic acid with ethyl chloroformate forms a reactive mixed anhydride, which reacts with 3-amino-benzofuran derivatives:
This method avoids side reactions but requires careful temperature control (0–5°C).
Functionalization at Position 2: 2-Fluorophenyl Carboxamide Coupling
The carboxylic acid at position 2 is converted to the carboxamide via activation followed by reaction with 2-fluoroaniline.
Carbodiimide-Mediated Activation
Using EDCl/HOBt system:
Typical reaction conditions: 24h at room temperature, yielding 70–85% product.
Oxyma-Pure/DIC System
A greener alternative employs Oxyma-Pure (ethyl cyano(hydroxyimino)acetate) and DIC (diisopropylcarbodiimide):
This method reduces racemization risks and achieves yields up to 88%.
Optimization and Reaction Conditions
Solvent and Temperature Effects
Purification Techniques
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Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted 2-fluoroaniline.
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Recrystallization : Ethanol/water mixture (7:3) yields crystals with >99% purity.
Analytical Characterization
Spectroscopic Data
Q & A
Basic: What are the optimal synthetic routes for synthesizing N-(2-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves a multi-step process:
Benzofuran Core Formation : Start with a phenol derivative (e.g., 2-hydroxybenzaldehyde) and perform cyclization using reagents like iodine or copper catalysts under reflux conditions in polar aprotic solvents (e.g., DMF) .
Amidation : Introduce the 4-nitrobenzamido group via coupling reactions. Use carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane or THF at 0–25°C to minimize side reactions .
Final Carboxamide Formation : React the intermediate with 2-fluoroaniline using a Schotten-Baumann reaction (acid chloride method) under basic conditions (e.g., NaOH) .
Optimization : Control temperature (reflux vs. room temperature), inert atmosphere (N₂/Ar), and solvent polarity to enhance yield (≥70%) and purity (>95% HPLC) .
Basic: Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, nitrobenzamido carbonyl at ~168 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C₂₂H₁₅F₂N₃O₅: 452.1002) .
- HPLC-PDA : Assess purity (>98%) using a C18 column with acetonitrile/water gradients .
Advanced: How do the electron-withdrawing nitro and fluorophenyl groups influence the compound's reactivity and biological interactions?
Answer:
- Nitro Group : Enhances electrophilicity, facilitating nucleophilic attack (e.g., in enzyme binding) and stabilizing charge-transfer interactions. It may also reduce metabolic stability due to susceptibility to nitroreductases .
- Fluorophenyl Group : Fluorine’s electronegativity improves binding affinity to hydrophobic pockets (e.g., kinase ATP-binding sites) and enhances bioavailability by reducing oxidative metabolism .
Methodological Insight : Replace nitro with cyano or trifluoromethyl to study SAR, or substitute fluorine with hydrogen/chlorine to evaluate steric/electronic effects .
Advanced: What strategies can resolve discrepancies between in silico predictions and experimental bioactivity data?
Answer:
- Assay Validation : Confirm target engagement using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
- Solubility Adjustments : Use co-solvents (e.g., 0.1% DMSO) or lipid-based formulations to mitigate false negatives from poor solubility .
- Conformational Analysis : Perform molecular dynamics simulations to assess if binding poses differ between computational models and crystallographic data .
Basic: What in vitro assays are recommended for initial screening of anticancer activity?
Answer:
- Cytotoxicity : MTT or CellTiter-Glo® assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
- Apoptosis : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .
- Target Inhibition : Kinase inhibition profiling (e.g., EGFR, VEGFR2) using recombinant enzymes and ATP-competitive assays .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the contributions of the nitrobenzamido and fluorophenyl moieties?
Answer:
- Analog Synthesis : Prepare derivatives with modified substituents (e.g., nitro → amino via catalytic hydrogenation; fluorophenyl → chlorophenyl via Suzuki coupling) .
- Biological Testing : Compare IC₅₀ values across analogs in target-specific assays (e.g., kinase inhibition) and ADMET profiling (e.g., microsomal stability) .
- Computational Modeling : Use QSAR to correlate substituent properties (Hammett σ, logP) with bioactivity .
Advanced: What are the common side reactions during synthesis, and how can they be mitigated?
Answer:
- Ester Hydrolysis : Protect the benzofuran carboxylate intermediate with tert-butyl groups during amidation .
- Nitro Reduction : Avoid reductive conditions (e.g., Pd/C with H₂) until final steps; use inert atmospheres during storage .
- Byproduct Formation : Monitor reactions with TLC and optimize stoichiometry (e.g., 1.2 equivalents of 2-fluoroaniline) .
Basic: What solubility challenges arise in biological assays, and how can they be addressed?
Answer:
- Solubility Limits : The compound’s logP (~3.5) predicts poor aqueous solubility. Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes .
- Validation : Measure solubility via nephelometry and confirm bioactivity in dose-response curves to rule out precipitation artifacts .
Advanced: How does the nitro group's reduction potential impact stability under physiological conditions?
Answer:
- Reductive Metabolism : Nitro groups are prone to enzymatic reduction (e.g., by NADPH cytochrome P450 reductase), forming reactive intermediates (e.g., hydroxylamines). Test stability in liver microsomes and use antioxidants (e.g., ascorbate) in assays .
- Structural Modification : Replace nitro with bioisosteres (e.g., sulfone) to retain electron-withdrawing effects without metabolic liability .
Advanced: What computational methods are used to model binding interactions with target enzymes, and how reliable are these predictions?
Answer:
- Docking Software : Use AutoDock Vina or Schrödinger Glide to predict binding poses. Validate with co-crystallized ligands (PDB: 4R3P for benzofuran derivatives) .
- Limitations : Docking may overlook solvation effects or induced-fit movements. Complement with MM-GBSA binding energy calculations and MD simulations (>50 ns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
